3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride

Description

Nomenclature and Chemical Classification

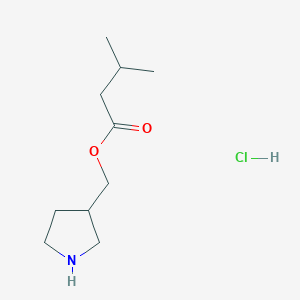

3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride (CAS No. 1220038-05-0) is a nitrogen-containing heterocyclic compound classified as a pyrrolidine derivative. Its systematic IUPAC name reflects its structural components: a pyrrolidinylmethyl group esterified with 3-methylbutanoic acid, forming a hydrochloride salt. The molecular formula is C₁₀H₂₀ClNO₂ , with a molecular weight of 221.72 g/mol . It belongs to the broader category of alkylamines and carboxylic acid esters, characterized by the presence of a five-membered pyrrolidine ring and a branched-chain ester moiety.

Historical Context of Pyrrolidine-Based Compounds

Pyrrolidine derivatives have been pivotal in medicinal chemistry due to their structural rigidity, bioavailability, and ability to mimic biological substrates. The pyrrolidine ring, a saturated heterocycle, gained prominence in the mid-20th century with the discovery of natural alkaloids like nicotine and hygrine. Its synthetic versatility was later exploited in drug development, particularly for central nervous system (CNS) agents and antimicrobial compounds. The esterification of pyrrolidine derivatives, as seen in this compound, emerged as a strategy to enhance solubility and metabolic stability.

Structural Overview and Basic Chemical Properties

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a methyl ester group (Figure 1). The 3-methylbutanoate moiety introduces a branched alkyl chain, while the hydrochloride salt improves aqueous solubility.

Registry Information and Identifiers

The compound is cataloged in major chemical databases with the following identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1220038-05-0 |

| PubChem CID | Not explicitly listed |

| EC Number | Not available |

| Suppliers | Shanghai Hansi Chemical Co., Ltd.; Lian’an Honest Chemical |

The synthesis of this compound typically involves esterification of 3-pyrrolidinemethanol with 3-methylbutanoic acid, followed by salt formation with hydrochloric acid. Its inclusion in journals like Letters in Drug Design & Discovery and Organic & Biomolecular Chemistry underscores its relevance in pharmaceutical research.

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl 3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(2)5-10(12)13-7-9-3-4-11-6-9;/h8-9,11H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKBPUJALBPGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

Starting Material: 3-methylpyridine (also known as 3-picoline)

Oxidation of 3-methylpyridine to 3-picolinic acid:

- 3-methylpyridine is dissolved in water, and potassium permanganate is added as an oxidizing agent.

- The molar ratio of 3-methylpyridine to potassium permanganate is maintained at approximately 1:2.1–2.3.

- The reaction occurs at a temperature of 85–90°C over 30 minutes, followed by cooling and filtration to isolate 3-picolinic acid.

Conversion to 3-(Chloromethyl)pyridine hydrochloride:

- 3-pyridinemethanol reacts with thionyl chloride (SOCl₂) to produce 3-(chloromethyl)pyridine.

- The reaction is performed at low temperatures (~0°C) to control reactivity.

- The product is then purified and converted into its hydrochloride salt by treatment with hydrochloric acid, ensuring high purity and stability.

Summary Table:

| Step | Reagents | Conditions | Key Features |

|---|---|---|---|

| Oxidation | Potassium permanganate | 85–90°C, 30 min | Converts methylpyridine to pyridine acid |

| Esterification | Methanol, acid catalyst | Ambient | Forms methyl ester |

| Reduction | Lithium aluminum hydride | Reflux | Produces pyridinemethanol |

| Chlorination | Thionyl chloride | 0°C | Yields chloromethyl pyridine hydrochloride |

Synthesis of 3-Pyrrolidinylmethyl 3-methylbutanoate

The key intermediate, 3-(chloromethyl)pyridine hydrochloride , is reacted with a suitable amino acid derivative or precursor, such as 3-methylbutanoic acid or its ester, to form the ester linkage.

Esterification or amidation reactions are performed under controlled conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide), to attach the pyrrolidinylmethyl group to the butanoate backbone.

The pyrrolidinylmethyl group is introduced via nucleophilic substitution, where the pyridine chloride reacts with a pyrrolidine derivative under basic conditions, forming the pyrrolidinylmethyl linkage.

Note: Specific details on this step are scarce; however, the general approach involves nucleophilic substitution of the chloromethyl group with pyrrolidine derivatives, followed by esterification with 3-methylbutanoic acid or its derivatives.

Formation of Hydrochloride Salt

The final compound, 3-Pyrrolidinylmethyl 3-methylbutanoate , is converted into its hydrochloride salt by treatment with hydrochloric acid, ensuring enhanced stability and solubility.

The process involves dissolving the ester in a suitable solvent (e.g., ethanol or methanol), followed by bubbling or adding HCl gas or aqueous HCl, then isolating the hydrochloride salt via filtration or crystallization.

Data Summary and Research Findings

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines .

Scientific Research Applications

3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential therapeutic uses.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Methylamino or aromatic substituents (e.g., benzoate, isonicotinate) alter electronic properties and binding affinities. For instance, the pyridine ring in 3-pyrrolidinylmethyl isonicotinate hydrochloride may enhance interactions with charged receptors .

- Chirality: Chiral centers in compounds like (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride can lead to stereoselective pharmacological effects, a feature absent in the non-chiral target compound .

Pharmacological and Functional Comparisons

Evidence from related compounds highlights structural determinants of activity:

- 3-Pyrrolidinylmethyl Benzilates : Derivatives with benzilate esters exhibit anticholinergic activity, as the pyrrolidine hydrochloride enhances solubility while the ester group modulates receptor binding .

- Antimicrobial Potential: Pyrrolidinylmethyl esters with aromatic groups (e.g., isonicotinate) demonstrate enhanced activity against bacterial targets, likely due to improved target engagement .

Biological Activity

3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride (CAS No. 1220038-05-0) is a synthetic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter systems. Similar compounds have been shown to modulate GABAergic and glutamatergic pathways, potentially influencing neuronal signaling and exhibiting anesthetic properties.

In Vitro Studies

Recent studies have explored the biological activity of this compound through various assays:

- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound's effectiveness was assessed using disk diffusion methods, showing inhibition zones comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound has a moderate cytotoxic effect on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating potential as an anticancer agent .

Data Table: Biological Activity Summary

| Biological Activity | Tested Strains/Cell Lines | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | 15 µg/mL |

| Cytotoxicity | MCF-7 (breast cancer) | 25 µM |

| HeLa (cervical cancer) | 30 µM |

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of various derivatives of pyrrolidine compounds, including this compound. The study found that at concentrations above 10 µg/mL, the compound significantly inhibited the growth of Pseudomonas aeruginosa, making it a candidate for further development in treating infections caused by drug-resistant bacteria .

- Case Study on Cancer Cell Lines : Another investigation focused on the anticancer potential of this compound in vitro. The results indicated that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, as evidenced by increased annexin V staining and caspase activation assays. This suggests that the compound may induce programmed cell death pathways in tumor cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.